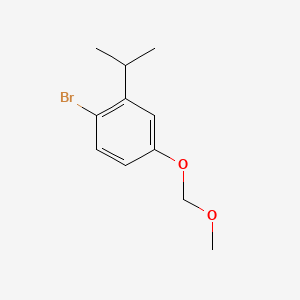

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene

Description

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene (CAS: 175965-90-9) is a brominated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) group at the para position and an isopropyl (-CH(CH3)2) group at the ortho position relative to the bromine atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-donating (methoxymethoxy) and bulky (isopropyl) substituents, which influence its reactivity and physical properties. The methoxymethoxy group enhances solubility in polar solvents, while the isopropyl group introduces steric hindrance, affecting regioselectivity in coupling reactions .

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-4-(methoxymethoxy)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15BrO2/c1-8(2)10-6-9(14-7-13-3)4-5-11(10)12/h4-6,8H,7H2,1-3H3 |

InChI Key |

DOOPWJOZYFWJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OCOC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-4-(methoxymethoxy)benzene using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Scientific Research Applications

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes it a good leaving group, facilitating nucleophilic substitution reactions. The isopropyl and methoxymethoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table compares 1-bromo-2-isopropyl-4-(methoxymethoxy)benzene with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Key Differences |

|---|---|---|---|---|---|

| 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene | 175965-90-9 | C11H15BrO3 | 275.14* | Br, -OCH2OCH3, -CH(CH3)2 | Reference compound |

| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | 132532-64-0 | C9H11BrO3 | 247.09 | Br, -OCH3, -OCH2OCH3 | Lacks isopropyl group; methoxy at C2 |

| 4-Bromo-1-isopropyl-2-methoxybenzene | 1369775-86-9 | C10H13BrO | 229.11 | Br, -OCH3, -CH(CH3)2 | Methoxy instead of methoxymethoxy |

| 1-Bromo-4-(methoxymethoxy)benzene | Not provided† | C8H9BrO2 | 217.06 | Br, -OCH2OCH3 | No isopropyl or methoxy groups |

| 1-Bromo-4-fluoro-2-methoxybenzene | 2040-89-3 | C7H6BrFO | 205.03 | Br, -OCH3, -F | Fluorine substituent; smaller molecular weight |

*Estimated based on structural formula; †Referenced in (compound 80).

Key Observations:

- Methoxymethoxy vs. Methoxy Groups : The methoxymethoxy group in the target compound increases steric bulk and electron density compared to simple methoxy substituents (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene) . This enhances stability in nucleophilic substitution reactions but may reduce reactivity in electrophilic aromatic substitution.

- Isopropyl Group Impact : The isopropyl group at C2 introduces steric hindrance, limiting access to the aromatic ring in catalytic reactions. This contrasts with compounds lacking bulky substituents (e.g., 1-Bromo-4-(methoxymethoxy)benzene), which exhibit higher reactivity in cross-coupling reactions .

Biological Activity

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is an organic compound with a molecular formula of C12H17BrO3 and a molecular weight of approximately 273.15 g/mol. Its structure features a bromine atom, an isopropyl group, and a methoxymethoxy substituent attached to a benzene ring. This unique combination of functional groups suggests potential reactivity and biological activity, particularly in synthetic organic chemistry and medicinal applications.

Synthesis and Applications

The synthesis of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene typically involves several key steps that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic research and industrial applications.

General Insights

While specific biological activity data for 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. Such compounds may interact with various enzymes or receptors, potentially influencing metabolic pathways. For instance, structural analogs have been noted for their roles in modulating biological processes, which could imply similar potential for this compound.

Interaction Studies

Research on similar compounds suggests that 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene may interact with biological macromolecules, influencing their function and potentially leading to therapeutic applications. Understanding these interactions is crucial for predicting its behavior in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations can influence biological activity. The following table summarizes key differences between 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene and related compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-2-isopropyl phenol | Lacks the methoxymethoxy group, affecting reactivity |

| 2-Isopropyl phenyl methoxymethyl ether | Lacks the bromine atom, reducing substitution reactivity |

| 4-Bromo-2-methyl phenyl methoxymethyl ether | Contains a methyl group instead of an isopropyl group |

| 1-Bromo-3-chloro-5-(methoxymethoxy)benzene | Contains chlorine instead of an isopropyl group |

The presence of the bromine atom, isopropyl group, and methoxymethoxy group in 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene contributes to its distinct reactivity profile, which may influence its biological effects.

Potential Therapeutic Applications

Although direct studies on the biological activity of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene are scarce, insights can be gleaned from related research on similar compounds. For example, studies on brominated phenolic compounds have indicated potential anti-inflammatory and antimicrobial properties. These findings suggest that further investigation into the biological activity of this compound could reveal valuable therapeutic applications.

Future Research Directions

The exploration of the biological activity of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene warrants further investigation. Future studies should focus on:

- In vitro assays to evaluate the compound's effects on various cell lines.

- Mechanistic studies to understand how the compound interacts with specific biological targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.